1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine
Description
Properties
IUPAC Name |
1-[(4-cyclohexyl-1,2,4-triazol-3-yl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5/c1-2-4-12(5-3-1)18-11-15-16-13(18)10-17-8-6-14-7-9-17/h11-12,14H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNXNRKROOIIQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NN=C2CN3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine typically involves the reaction of a piperazine derivative with a cyclohexyl-substituted triazole. One common method involves the use of cyclohexylamine and triazole derivatives under specific reaction conditions. The reaction may be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are often used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions may require catalysts or specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
1-[(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity towards its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Methyl Piperazine Derivatives
Compounds sharing the 1,2,4-triazole-piperazine scaffold but differing in substituents highlight the impact of structural modifications:
Key Insights :
- The cyclohexyl group in the target compound likely improves lipid solubility compared to methyl or dimethyl analogs, which could enhance blood-brain barrier penetration .
- Methyl-substituted derivatives (e.g., ) show antimicrobial activity, suggesting the triazole-piperazine core itself may contribute to such effects .
Phenyl-Substituted Piperazines
Piperazines with aromatic substituents provide contrasts in electronic and steric properties:
Pharmacological and Functional Comparisons
Antimicrobial Activity
Azole-containing piperazines () with 4-chlorophenyl or imidazole groups exhibit broad-spectrum antimicrobial activity (MIC: 3.1–25 μg/mL). The target compound’s triazole moiety may similarly disrupt microbial cell membranes or enzymes, but its cyclohexyl group could alter potency or spectrum .
CNS Activity
MT-45, a cyclohexyl-piperazine derivative, shows analgesic effects via opioid receptor interactions . The target compound’s triazole ring introduces hydrogen-bonding sites absent in MT-45, which might modulate receptor affinity or selectivity.
Enzyme Inhibition
Compounds like 1-[(3-chloro-4-fluorophenyl)methyl]piperazine inhibit tyrosinase (IC₅₀ values in μM range) through halogen-π interactions . The target compound’s lack of halogens may reduce enzyme binding but offers a scaffold for alternative inhibitor design.
Structural and Conformational Analysis
Crystallographic studies () reveal that piperazine rings typically adopt chair conformations, with substituents occupying equatorial positions to minimize steric strain. The cyclohexyl group in the target compound may enforce similar conformations, while the triazole ring’s planarity could facilitate π-π stacking in protein binding pockets .
Biological Activity
1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a triazole moiety, which is known for its ability to interact with various biological targets, combined with the piperazine ring, enhances the compound's pharmacological profile.
Chemical Structure and Properties
The compound can be described by the following molecular formula and weight:
- Molecular Formula : C22H31N5O
- Molecular Weight : 381.5 g/mol
The structure includes a cyclohexyl group attached to a triazole ring and a piperazine moiety, which contributes to its lipophilicity and membrane permeability.
1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine likely exerts its biological effects through interactions with specific molecular targets. The triazole ring may facilitate binding to metal ions or enzymes, modulating their activity. The piperazine component can interact with various receptors or transporters, influencing cellular signaling pathways.
Anticancer Activity
Research indicates that compounds containing triazole rings exhibit significant anticancer properties. For instance, derivatives of triazole-piperazine hybrids have shown promising cytotoxic effects against various cancer cell lines. A study demonstrated that certain triazole derivatives exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines .
| Compound | Cancer Cell Line | IC50 Value (μM) |
|---|---|---|
| 9g | MCF-7 | 2.00 ± 0.03 |
| 9k | MCF-7 | 5.00 ± 0.01 |
These findings suggest that the triazole scaffold is crucial for the anticancer activity observed in these compounds.
Antimicrobial Activity
The triazole group is also associated with antimicrobial properties. Research has shown that certain triazole derivatives exhibit activity against Staphylococcus aureus and other pathogens . The mechanism often involves interference with fungal cell wall synthesis or inhibition of specific enzymes critical for microbial survival.
Case Study 1: Anticancer Research
A detailed investigation into the anticancer potential of triazole-piperazine hybrids revealed their effectiveness against multiple cancer types. The study involved synthesizing various derivatives and evaluating their cytotoxicity against human cancer cell lines such as MCF-7 and PC3. The results indicated that modifications on the triazole ring significantly influenced the compounds' potency .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between 1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine and target proteins such as estrogen receptors. These studies provided insights into how structural variations affect binding affinity and biological activity . For example, it was found that specific interactions at the active site could enhance the compound's activity against hormone-dependent cancers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
